acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
Acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the complex imidazole and diphenyl structures.
Indole-3-acetic acid: Contains an indole ring and acetic acid moiety but differs significantly in its overall structure and properties.
Cetirizine: Contains a chlorophenyl group and is used as an antihistamine, but its structure and applications are distinct.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .
Properties
IUPAC Name |
acetic acid;2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClIN2O2.C2H4O2/c1-34-25-17-22(16-24(31)28(25)35-18-19-12-14-23(30)15-13-19)29-32-26(20-8-4-2-5-9-20)27(33-29)21-10-6-3-7-11-21;1-2(3)4/h2-17H,18H2,1H3,(H,32,33);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOPUWQAWSVUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=C(C(=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)I)OCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClIN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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